Boc-N-Me-Lys(Z)-OH

Vue d'ensemble

Description

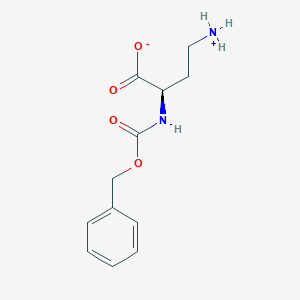

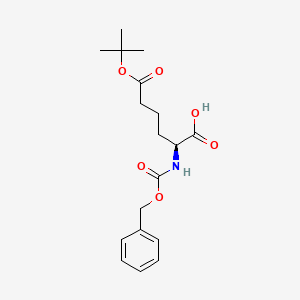

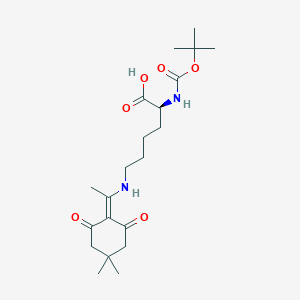

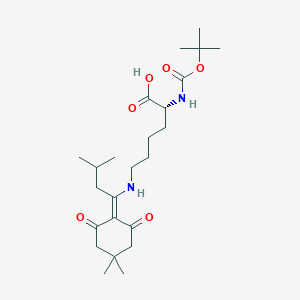

Boc-N-Me-Lys(Z)-OH is a useful research compound. Its molecular formula is C20H30N2O6 and its molecular weight is 394.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Boc-N-Me-Lys(Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-Lys(Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polypeptide Synthesis

Boc-N-Me-Lys(Z)-OH has been utilized in the synthesis of various polypeptides, which are significant for understanding human physiological processes. A study focused on improving the synthetic methods of polypeptides using lysine and glycine as raw materials. Di-tert-butyl dicarbonate (Boc2O) was used for amino protection in lysine, facilitating the preparation of Fmoc-L-Lys(Boc)-OH. This research provides experimental and theoretical reference for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Biological Activity in Peptides

Boc-N-Me-Lys(Z)-OH derivatives have been used in the synthesis of opioid peptides, indicating its role in designing biologically active peptides. The study compared the efficacy of different Boc-protected lysine derivatives in peptide synthesis, highlighting their potential in developing peptides with increased resistance to degradation by trypsin-like enzymes (J. Izdebski et al., 2007).

Cancer Research and Chemotherapy

A recent study explored the use of Boc-D-Lys-OH in cancer research. The molecule's interaction with anti-apoptotic proteins such as BCL-2 and AKT1 was investigated, suggesting its potential as an inhibitor in cancer therapy. The study's findings propose Boc-D-Lys-OH as a novel chemotherapy molecule, offering a new avenue for cancer treatment (E. B. Şaş et al., 2020).

Peptide Drug Production

In industrial contexts, orthogonally protected diurethane derivatives of lysine, such as ZLys(Boc), are utilized in the production of peptide drugs. The synthesis methods provide valuable insights into the large-scale production of these compounds, which are key intermediates in peptide drug manufacturing (S. Wiejak et al., 1999).

Genome Editing

Boc-N-Me-Lys(Z)-OH has been implicated in genome editing research. A study demonstrated the use of lysine derivative Lys(Boc) in controlling Cas9-mediated mammalian genome editing. This application signifies an advancement in genome editing technology, offering precise and controlled editing mechanisms (Toru Suzuki et al., 2018).

Nanotechnology

The compound has applications in nanotechnology, specifically in the modification of single-walled carbon nanotubes (SWCNTs). A study showed how Boc-protected lysine-derived alpha-amino acid was used to modify SWCNTs, leading to advancements in biomedical applications due to improved robustness and accessibility (J. Mulvey et al., 2014).

Propriétés

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSCHRIXOPOHCX-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-Me-Lys(Z)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

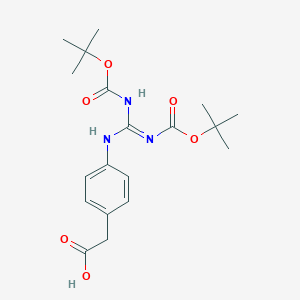

![9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]carbamate;[2-methoxy-4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate;[4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate](/img/structure/B7840263.png)